molecular formula C7H12O2 B1293862 4,4-Dimethyl-3-oxo-pentanal CAS No. 23459-13-4

4,4-Dimethyl-3-oxo-pentanal

Cat. No. B1293862
CAS RN: 23459-13-4
M. Wt: 128.17 g/mol
InChI Key: VLJKEQYDVMCGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various metal complexes with ligands related to the structure of 4,4-Dimethyl-3-oxo-pentanal has been explored in several studies. For instance, the synthesis of late first-row transition metal complexes with a dimethyl ethylene cross-bridged homocyclen ligand has been reported, which includes novel Mn(2+), Fe(2+), Mn(3+), and Fe(3+) complexes . Additionally, the synthesis of stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide has been achieved, with their absolute configurations determined by X-ray crystallography . Furthermore, the preparation of stereoisomeric oximes of 3,4-dimethyl-3-penten-2-one and their subsequent nitrosation to yield pyrazole and isoxazoline derivatives has been described .

Molecular Structure Analysis

The molecular structure of compounds related to 4,4-Dimethyl-3-oxo-pentanal has been investigated using various techniques. A gas-phase electron diffraction study of dimethyl(2,4-pentanedionato)gold(III) revealed a square-planar structure with specific bond lengths and angles, providing insights into the geometry of the acetylacetone ligand . The crystal structure of 4-oxalocrotonate tautomerase inactivated by an inhibitor has also been determined, offering a detailed view of the active site and its interactions with the inhibitor .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, including the kinetic stability of copper(II) complexes in harsh conditions and the reversible redox processes of divalent iron and manganese complexes, suggesting potential catalytic reactivity . The nitrosation reactions of 3,4-dimethyl-3-penten-2-one oximes have been explored, leading to the formation of pyrazole and isoxazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. The electronic properties of manganese and iron complexes were evaluated using magnetic moment determination and electronic spectroscopy, revealing high spin metal complexes . The spectroscopic characterization of dyes related to the structure of interest has been performed using FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements, complemented by DFT calculations . Additionally, the FTIR spectroelectrochemistry of W(CO)5 complexes has been used to develop new IR-detectable metal-carbonyl tracers .

Safety And Hazards

When handling 4,4-Dimethyl-3-oxo-pentanal, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing. Eye protection is also advised .

properties

IUPAC Name

4,4-dimethyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJKEQYDVMCGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178010
Record name 4,4-Dimethyl-3-oxovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-3-oxo-pentanal

CAS RN

23459-13-4
Record name 4,4-Dimethyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23459-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-3-oxopentanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023459134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-3-oxovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-3-oxovaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4-Dimethyl-3-oxopentanal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4GQ6Z6JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-3-oxo-pentanal
Reactant of Route 2
4,4-Dimethyl-3-oxo-pentanal
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyl-3-oxo-pentanal
Reactant of Route 4
4,4-Dimethyl-3-oxo-pentanal
Reactant of Route 5
Reactant of Route 5
4,4-Dimethyl-3-oxo-pentanal
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-3-oxo-pentanal

Citations

For This Compound
1
Citations
A Clerici, N Pastori, O Porta - Tetrahedron, 2001 - Elsevier
The use of TiCl 4 , as a catalyst for the acetalisation, at room temperature, of carbonyl compounds is reported. Cyclic ketones and cyclic 1,4-diketones easily afford dimethyl acetals, but …
Number of citations: 112 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.